Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Description

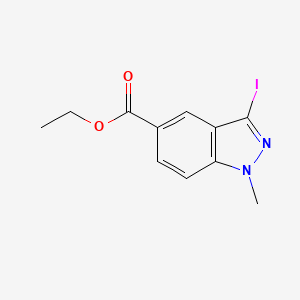

Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is an indazole derivative characterized by a methyl group at the 1-position, an iodine substituent at the 3-position, and an ethyl ester moiety at the 5-position of the indazole scaffold. Its molecular formula is C₁₁H₁₁IN₂O₂, with a molecular weight of 330.13 g/mol (CAS: 1314398-37-2; inferred from structural analogs in ).

The iodine atom at the 3-position introduces steric bulk and electron-withdrawing effects, which can influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Properties

IUPAC Name |

ethyl 3-iodo-1-methylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O2/c1-3-16-11(15)7-4-5-9-8(6-7)10(12)13-14(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJSWZWBJRYGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=C2I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653306 | |

| Record name | Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-68-2 | |

| Record name | Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iodination at the 3-Position of Indazole

A key step is the selective iodination of the indazole ring at position 3. This is often achieved by:

- Treating 1-methyl-1H-indazole or 1H-indazole derivatives with iodine in the presence of a base such as potassium hydroxide or potassium carbonate.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at room temperature or slightly elevated temperatures (~60 °C).

- The iodination proceeds via electrophilic aromatic substitution, yielding 3-iodo-1-methyl-1H-indazole derivatives.

| Reagents & Conditions | Details |

|---|---|

| Starting material | 1-methyl-1H-indazole-5-carboxylic acid or ester |

| Iodine (I2) | 1.5 equivalents |

| Base | KOH or K2CO3 (2 equivalents) |

| Solvent | DMF |

| Temperature | Room temperature to 60 °C |

| Reaction time | 1 to 6 hours |

| Workup | Quench with sodium bisulfite, extract with CH2Cl2, dry and evaporate |

This method yields 3-iodo-1-methyl-1H-indazole derivatives in moderate to good yields (~70-80%).

N-Methylation of Indazole Nitrogen

If starting from 3-iodo-1H-indazole-5-carboxylic acid or ester, the nitrogen methylation is performed as follows:

- Treatment with methyl iodide (CH3I) in the presence of a base such as potassium hydroxide.

- The reaction is conducted in acetone or similar solvents at low temperature (0 °C) to control the reaction rate and avoid side reactions.

- The methylation proceeds smoothly to give the N-methylated product.

| Reagents & Conditions | Details |

|---|---|

| Starting material | 3-iodo-1H-indazole-5-carboxylic acid or ester |

| Methylating agent | Methyl iodide (1.5 equivalents) |

| Base | KOH (1-2 equivalents) |

| Solvent | Acetone |

| Temperature | 0 °C |

| Reaction time | 1-2 hours |

| Workup | Evaporation, extraction, chromatography |

This step yields N-methylated 3-iodo-indazole derivatives in yields around 70-85%.

Esterification to Form Ethyl Ester

The carboxylic acid function at the 5-position is converted to the ethyl ester typically by:

- Fischer esterification using ethanol and an acid catalyst, or

- Direct esterification using ethylating agents if starting from the acid.

Alternatively, the ester can be introduced earlier in the synthetic sequence, starting from ethyl 1H-indazole-5-carboxylate derivatives.

General esterification conditions:

| Reagents & Conditions | Details |

|---|---|

| Starting material | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid |

| Alcohol | Ethanol (excess) |

| Catalyst | Acidic catalyst (e.g., H2SO4) |

| Temperature | Reflux (~78 °C) |

| Reaction time | Several hours (4-12 h) |

| Workup | Neutralization, extraction, purification |

This step provides the ethyl ester with good efficiency and purity.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Iodination | 1-methyl-1H-indazole-5-carboxylic acid or ester | I2, KOH, DMF, rt to 60 °C, 1-6 h | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid or ester | 70-80 |

| 2 | N-Methylation | 3-iodo-1H-indazole-5-carboxylic acid or ester | CH3I, KOH, acetone, 0 °C, 1-2 h | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid or ester | 70-85 |

| 3 | Esterification | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid | Ethanol, acid catalyst, reflux, 4-12 h | Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate | 75-90 |

Research Findings and Notes

- The iodination step is critical and can be optimized by controlling temperature and reagent addition rate to avoid over-iodination or side reactions.

- N-methylation is efficiently achieved under mild conditions, avoiding harsh bases or high temperatures that may degrade the sensitive indazole ring.

- The ethyl ester formation can be performed either before or after iodination and methylation depending on substrate stability and synthetic convenience.

- Spectroscopic characterization (IR, ^1H NMR, ^13C NMR, HRMS) confirms the structure and purity of intermediates and final product.

- Alternative synthetic routes involving palladium-catalyzed cross-coupling have been reported for related indazole derivatives, but the classical iodination-methylation-esterification sequence remains the most straightforward and scalable for this compound.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Iodination solvent | DMF | Polar aprotic solvent preferred |

| Iodination temperature | Room temperature to 60 °C | Higher temps increase rate but risk side reactions |

| Base for iodination | KOH or K2CO3 | Essential for deprotonation |

| Methylation agent | Methyl iodide | Efficient alkylating agent |

| Methylation solvent | Acetone | Low temperature favored |

| Esterification method | Fischer esterification (acid catalyzed) | Reflux in ethanol |

| Yield range | 70-90% overall | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding 1-methyl-1H-indazole-5-carboxylate.

Oxidation Reactions: The methyl group at the 1-position can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Palladium-catalyzed hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical methods.

Major Products Formed

Substitution: Products include azido or cyano derivatives of the indazole.

Reduction: The major product is 1-methyl-1H-indazole-5-carboxylate.

Oxidation: Products include 1-methyl-1H-indazole-5-carboxaldehyde or 1-methyl-1H-indazole-5-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

EIMIC serves as a valuable precursor for synthesizing various biologically active molecules. Its applications include:

- Kinase Inhibitors : EIMIC is involved in developing compounds that inhibit specific kinases, which are crucial in cancer progression and other diseases.

- Anti-inflammatory Agents : The compound has shown potential in synthesizing drugs targeting inflammatory pathways.

Biological Studies

EIMIC is utilized in studying the effects of indazole derivatives on cellular pathways. Notable applications include:

- Cellular Pathway Analysis : Researchers employ EIMIC to investigate its impact on signaling pathways, particularly those related to cancer and inflammation.

- Therapeutic Potential : The compound's biological activity suggests it may serve as a therapeutic agent in treating various diseases, including cancer.

Chemical Biology

In chemical biology, EIMIC is used to develop probes for studying protein-ligand interactions. Key applications include:

- Protein Interaction Studies : The compound assists in understanding how indazole derivatives interact with proteins, which is vital for drug discovery.

- Enzyme Activity Modulation : EIMIC can modulate enzyme activities, making it a tool for exploring enzyme functions in biological systems.

Case Studies and Research Findings

Recent studies have highlighted the potential of EIMIC in various therapeutic applications:

- Anticancer Research : A study demonstrated that EIMIC significantly inhibited growth in several neoplastic cell lines, suggesting its potential as an anticancer agent.

- Inflammatory Disease Models : Research indicated that EIMIC could modulate inflammatory responses in vitro, supporting its development as an anti-inflammatory drug candidate.

Mechanism of Action

The mechanism of action of ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is primarily related to its ability to interact with specific molecular targets. The iodine atom at the 3-position enhances the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of target proteins, leading to various biological effects. The compound’s ester group allows for easy hydrolysis, releasing the active indazole moiety within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate and related indazole derivatives:

Substituent Position and Electronic Effects

- Iodine Position : The 3-iodo substituent in the target compound contrasts with the 5-iodo analog (Methyl 5-iodo-1H-indazole-3-carboxylate, CAS 1079-47-6). The 3-position iodine creates a meta-directing effect in electrophilic substitution, whereas the 5-position iodine may alter π-stacking interactions in biological targets .

- Ester Group : Ethyl esters (e.g., target compound) exhibit higher hydrolytic stability compared to methyl esters (e.g., Methyl 3-iodo-1H-indazole-5-carboxylate, CAS 885271-25-0), which may degrade faster in vivo .

Crystallographic and Computational Insights

- Tools like Mercury CSD () enable comparative analysis of packing patterns and hydrogen-bonding interactions. For example, the ethyl ester in the target compound may form weaker C–H···O interactions compared to methyl esters, influencing crystal solubility .

- SHELX software () has been used to refine structures of related indazoles, highlighting the importance of heavy atoms (e.g., iodine) in resolving crystallographic ambiguities .

Biological Activity

Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (EIMIC) is a compound within the indazole family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

EIMIC has the molecular formula C12H12I N3O2 and a molecular weight of approximately 316.10 g/mol. Its structure features an indazole core with an ethyl ester group and an iodine atom at the 3-position, which enhances its electrophilicity and reactivity. These characteristics contribute to its biological activity, particularly in the modulation of enzyme functions and cellular pathways.

The primary mechanism of action for EIMIC involves its interaction with specific molecular targets, including enzymes and receptors. The iodine atom enhances the compound's ability to bind to nucleophilic sites on proteins, modulating their activity. This can lead to various biological effects, including:

- Enzyme Inhibition : EIMIC has been shown to inhibit cytochrome P450 enzymes (e.g., CYP1A2), impacting drug metabolism and efficacy.

- Anticancer Activity : Indazole derivatives, including EIMIC, have demonstrated significant antiproliferative effects against various cancer cell lines . For instance, studies indicate that EIMIC can inhibit cell growth in neoplastic cell lines, making it a candidate for cancer therapy.

Anticancer Properties

EIMIC exhibits notable anticancer activity across several studies:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |

| MCF7 (Breast Cancer) | 10.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.4 | Cell cycle arrest |

These results highlight EIMIC's potential as a therapeutic agent in oncology.

Antimicrobial and Anti-inflammatory Effects

In addition to anticancer properties, EIMIC has shown promise in antimicrobial and anti-inflammatory applications:

- Antimicrobial Activity : EIMIC demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 μg/mL.

- Anti-inflammatory Activity : In vivo studies indicated that EIMIC reduced edema in animal models, suggesting its potential as an anti-inflammatory agent.

Case Studies

- Cancer Therapeutics : A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of EIMIC on multiple cancer cell lines. The results indicated that EIMIC inhibited cell growth significantly compared to control groups, supporting its development as a cancer treatment .

- Drug Metabolism : Research conducted on the interaction of EIMIC with cytochrome P450 enzymes revealed that it could alter drug metabolism pathways, potentially affecting the pharmacokinetics of co-administered drugs .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves reflux conditions with acetic acid as a catalyst (similar to indazole derivative preparations in Scheme 2 of ). Key parameters include stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives), reaction time (3–5 hours), and purification via column chromatography. Monitoring by TLC or HPLC ensures intermediate purity. For iodination steps, control of reaction temperature and iodine equivalents is critical to avoid over-substitution .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., methyl and ethyl groups) and iodination at the 3-position.

- IR Spectroscopy : Identifies carbonyl stretching (C=O) of the ester group (similar to IR data in ).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 334.08 g/mol for CHINO).

- X-ray Diffraction : Single-crystal X-ray analysis resolves iodinated indazole core geometry .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (as per ).

- Ventilation : Use fume hoods to prevent inhalation of decomposition products (e.g., nitrogen oxides, hydrogen chloride) .

- Storage : Keep away from strong oxidizers and heat sources (decomposition temperature ~200°C inferred from analogs in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic data?

- Methodological Answer : Graph set analysis ( ) and Mercury CSD’s packing similarity tools () systematically categorize hydrogen bonds. For example, if conflicting donor-acceptor distances arise, refine using SHELXL’s restraints (e.g., DFIX for bond distances) and validate with Hirshfeld surface analysis. Cross-check with analogous indazole derivatives to identify atypical interactions .

Q. What computational strategies predict the reactivity of the iodo-substituent in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess iodine’s electrophilicity and leaving-group potential.

- Docking Studies : Use Mercury’s interaction motifs () to model steric effects in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Solvent Modeling : COSMO-RS predicts solubility effects on reaction kinetics .

Q. How can structural dynamics influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Assays : Conduct accelerated degradation studies (e.g., 1–14 pH range, 40°C) with HPLC monitoring.

- Hydrolysis Pathways : Identify ester cleavage products via LC-MS and compare to analogs like ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate ().

- Crystallographic Validation : Compare pre- and post-degradation crystal structures to detect conformational changes .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar indazole derivatives: How to troubleshoot?

- Methodological Answer :

- Purity Verification : Re-crystallize samples and analyze via DSC (Differential Scanning Calorimetry).

- Polymorphism Screening : Use Mercury’s void visualization () to detect alternative crystal forms.

- Literature Cross-Referencing : Compare with structurally related compounds (e.g., Ethyl 4-nitro-1H-imidazole-5-carboxylate in ) to identify systematic errors .

Key Safety and Stability Data

| Property | Value/Notes | Source |

|---|---|---|

| Decomposition Products | CO, NO, HCl | |

| Storage Conditions | 2–8°C, inert atmosphere | |

| Incompatible Materials | Strong oxidizers (e.g., HNO) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.